4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 537016-66-3
Cat. No.: VC7162853
Molecular Formula: C15H11BrClN3OS
Molecular Weight: 396.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537016-66-3 |
|---|---|
| Molecular Formula | C15H11BrClN3OS |
| Molecular Weight | 396.69 |
| IUPAC Name | 4-(4-bromophenyl)-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |
| Standard InChI Key | NZCPKPRXOSFOSZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its systematic IUPAC name is 3-((4-chlorophenoxy)methyl)-4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione . The molecular formula is C₁₅H₁₀BrClN₃OS, with a molecular weight of 403.69 g/mol .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₀BrClN₃OS | |
| Molecular Weight | 403.69 g/mol | |
| XLogP3-AA (LogP) | 4.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Stereoelectronic Features
The molecule’s planar triazole core is substituted at the 3-, 4-, and 5-positions with a thiol group, a 4-bromophenyl ring, and a 4-chlorophenoxymethyl side chain, respectively. Density functional theory (DFT) calculations predict significant electron delocalization across the triazole ring, enhancing stability . The 4-bromophenyl and 4-chlorophenoxy groups introduce steric bulk and lipophilicity, influencing solubility and membrane permeability .
Synthesis and Reaction Pathways
One-Pot Synthesis
A validated route involves cyclocondensation of 4-bromophenyl hydrazine with carbon disulfide and 4-chlorophenoxyacetic acid under basic conditions . Key steps include:
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Thiocarbazide Formation: Reaction of hydrazine with CS₂ yields a thiocarbazide intermediate.
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Cyclization: Intramolecular dehydration forms the triazole ring.
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Alkylation: The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 82% Yield |
| Temperature | 80°C, 6 hours | Complete cyclization |
| Catalyst | K₂CO₃ | Enhanced alkylation |
Alternative Routes
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (78–80%) . Solid-phase methods using polymer-supported reagents improve purity (>95%) but require specialized equipment .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption at 2550 cm⁻¹ confirms the -SH group. Peaks at 1600 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O-C) validate the triazole and ether linkages .
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¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar-Br), 7.45 (d, 2H, Ar-Cl), 5.12 (s, 2H, OCH₂), 4.05 (s, 1H, SH) .
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X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å .
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL) . It exhibits thermal stability up to 220°C, with decomposition observed at higher temperatures .
Pharmacological Applications
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The thiol group and halogen substituents enhance membrane disruption and enzyme inhibition .
Myeloperoxidase (MPO) Inhibition
The compound inhibits MPO (IC₅₀ = 1.2 µM), a key enzyme in neuroinflammatory disorders . Docking studies reveal binding to the MPO active site via hydrogen bonds with Arg239 and hydrophobic interactions with the heme pocket .
Table 3: Biological Activity Profile
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